molecular formula C5H6BCl2NO2 B13402637 (5-Chloropyridin-3-yl)boronic acid hydrochloride

(5-Chloropyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13402637
M. Wt: 193.82 g/mol
InChI Key: GUKLMRQPQQRSQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloropyridine with a boronic acid reagent under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of (5-Chloropyridin-3-yl)boronic acid hydrochloride often involves large-scale halogenation and boronation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules under mild conditions.

Properties

Molecular Formula

C5H6BCl2NO2

Molecular Weight

193.82 g/mol

IUPAC Name

(5-chloropyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C5H5BClNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H;1H

InChI Key

GUKLMRQPQQRSQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)Cl)(O)O.Cl

Origin of Product

United States

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